Cas no 1258649-86-3 (3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 8-(3-aminopropoxy)quinoline dihydrochloride
- 3-quinolin-8-yloxypropan-1-amine;dihydrochloride
- 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride
- Z1222278668
-
- インチ: 1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
- InChIKey: VSRJOLFYZVBUNM-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(C1=CC=CC2=CC=CN=C12)CCCN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 187
- トポロジー分子極性表面積: 48.1
じっけんとくせい
- ゆうかいてん: 249-251 °CEnamineEN300-69249
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69249-0.1g |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |
1258649-86-3 | 95% | 0.1g |
$113.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17545-1-10G |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |
1258649-86-3 | 95% | 10g |
¥ 6,692.00 | 2023-04-04 | |
Enamine | EN300-69249-1.0g |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |
1258649-86-3 | 95% | 1.0g |
$414.0 | 2023-02-13 | |
TRC | A629823-50mg |
8-(3-aminopropoxy)quinoline dihydrochloride |
1258649-86-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17545-1-1G |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |
1258649-86-3 | 95% | 1g |
¥ 1,471.00 | 2023-04-04 | |
Enamine | EN300-69249-2.5g |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |
1258649-86-3 | 95% | 2.5g |
$810.0 | 2023-02-13 | |
1PlusChem | 1P01AB6F-1g |
8-(3-aminopropoxy)quinoline dihydrochloride |
1258649-86-3 | 95% | 1g |
$495.00 | 2025-03-19 | |
Aaron | AR01ABER-500mg |
8-(3-aminopropoxy)quinoline dihydrochloride |
1258649-86-3 | 95% | 500mg |
$452.00 | 2025-02-09 | |
1PlusChem | 1P01AB6F-10g |
8-(3-aminopropoxy)quinoline dihydrochloride |
1258649-86-3 | 95% | 10g |
$2260.00 | 2024-07-09 | |
A2B Chem LLC | AV59863-250mg |
8-(3-aminopropoxy)quinoline dihydrochloride |
1258649-86-3 | 95% | 250mg |
$206.00 | 2024-04-20 |
3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
3-(quinolin-8-yloxy)propan-1-amine dihydrochlorideに関する追加情報
3-(Quinolin-8-yloxy)Propan-1-Amine Dihydrochloride: A Comprehensive Overview
3-(Quinolin-8-yloxy)Propan-1-Amine Dihydrochloride is a compound with the CAS number 1258649-86-3, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as quinoline derivative dihydrochloride, is characterized by its unique chemical structure, which includes a quinoline ring system and an amine functional group. The presence of the hydroxyl group at the 8-position of the quinoline ring and the amine group at the terminal position of the propane chain makes this compound highly versatile in its applications.
The synthesis of 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The quinoline moiety is a key structural element, contributing to the compound's aromatic stability and potential for various chemical interactions. Recent studies have highlighted the importance of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. Its ability to inhibit specific enzymes and cellular pathways makes it a promising candidate for therapeutic applications.
One of the most notable advancements in the study of 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride is its role in targeted drug delivery systems. Researchers have explored its potential as a carrier for delivering therapeutic agents to specific tissues or cells, enhancing efficacy while minimizing side effects. This has been supported by preclinical studies demonstrating its ability to cross biological membranes and deliver payloads effectively.
In addition to its pharmacological applications, 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride has also been investigated for its antioxidant properties. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for use in cosmetics and nutraceuticals. Its stability under various environmental conditions further enhances its suitability for these applications.
The structural versatility of 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride has also led to its use in materials science. For instance, it has been employed as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in electronics, energy storage, and catalysis.
Recent research has focused on optimizing the synthesis of 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride to improve yield and reduce costs. Green chemistry approaches, including the use of microwave-assisted synthesis and catalytic systems, have been explored to enhance the sustainability of its production processes. These advancements not only make the compound more accessible but also align with global efforts toward environmentally friendly chemical manufacturing.
In conclusion, 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a key player in future innovations. As research continues to uncover new insights into its properties and uses, this compound is poised to make substantial contributions to fields ranging from medicine to materials science.
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